4-Fluorophenylstyryl sulfone
Description
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-phenylethenyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFVADTPVXQBQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419252 | |
| Record name | NSC140170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30166-85-9 | |
| Record name | NSC140170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Sulfone System
The styryl sulfone’s α,β-unsaturated system acts as a Michael acceptor, facilitating nucleophilic attacks. Key reactions include:
Thiol Additions
Thiols undergo Michael addition to the β-carbon of the vinyl sulfone, forming thioether adducts. For example:
This reaction proceeds under mild conditions (room temperature, base catalysis) with yields >85% .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylthiol | KCO, DMF, 25°C | β-Benzylthio adduct | 88% | |
| Cysteine derivatives | PBS buffer, pH 7.4 | Bioconjugates | 76% |
Cyclization Reactions
The sulfone group directs regioselective cyclizations. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) promotes tandem cyclization-cross coupling reactions, forming heterocycles :
Example : Reaction with propargyl amines yields 2,5-diacylthiophenes (75–82% yields) under solvent-dependent conditions .
Oxidative Functionalization
While sulfones are oxidation-resistant, the styryl double bond undergoes epoxidation or dihydroxylation:
Epoxidation
Using m-CPBA (meta-chloroperbenzoic acid):
Yields depend on steric hindrance (50–70%) .
Dihydroxylation
Osmium tetroxide catalyzed dihydroxylation forms vicinal diols:
Reported diastereoselectivity: 3:1 (syn:anti) .
Cross-Coupling Reactions
The vinyl sulfone participates in transition-metal-free oxidative couplings:
I2_22O5_55-Mediated Coupling
Reaction with aryl thiols forms bis-sulfones:
Yields: 80–92% .
Photochemical Reactions
Under UV light, the styryl group undergoes [2+2] cycloaddition with alkenes:
Quantum yield: Φ = 0.15 (in acetonitrile) .
Reductive Transformations
The sulfone group is stable to reduction, but the double bond can be hydrogenated:
Catalytic Hydrogenation
Selectivity: >95% for alkene reduction without affecting the sulfone .
Elimination Reactions
Under basic conditions, sulfones may undergo Ramberg–Bäcklund elimination, though this is less common for styryl derivatives:
This reaction requires α-halogenation, limiting its applicability .
Comparison with Similar Compounds
Key Structural Features:
- Fluorophenyl Group : The electron-withdrawing fluorine atom enhances metabolic stability and influences binding interactions in biological systems.
- Styryl Backbone : Provides rigidity and conjugation, affecting electronic properties and reactivity.
- Sulfone Group : Imparts polarity, thermal stability, and hydrogen-bonding capabilities.
Structural Analogs: Sulfone-Containing Aromatic Compounds
Structural Insights :
- Halogen Effects : Fluorine (in this compound) offers stronger electron-withdrawing effects and metabolic stability compared to chlorine .
Key Findings :
- Resistance in DHPS underscores the need for structural optimization in sulfone-based antimicrobials .
Material Science and Stability
Insights :
- Unlike polysulfones, this compound lacks phosphorus, limiting its flame retardancy but reducing toxicity .
- Sulfonated poly(phenylene sulfone)s outperform perfluorinated polymers (e.g., Nafion) in proton conductivity and thermal resilience .
Industrial and Market Trends
Preparation Methods
Sulfonyl Chloride Preparation
The synthesis begins with 4-fluorobenzenesulfonyl chloride, a precursor accessible via chlorosulfonation of fluorobenzene. As demonstrated in the production of 4,4′-dichlorodiphenyl sulfone, chlorosulfonic acid and thionyl chloride facilitate sulfonation at elevated temperatures (165–220°C). Critical parameters include:
Styryl Group Introduction
The styryl group (C₆H₅-CH=CH₂) can be incorporated via Wittig or Heck coupling post-sulfonylation. For example:
-
Wittig reaction : Reacting 4-fluorobenzenesulfonylmethyltriphenylphosphonium ylide with benzaldehyde yields the styryl sulfone. This method mirrors the use of suspending agents (e.g., isoparaffinic hydrocarbons) to prevent agglomeration, as seen in.
-
Heck coupling : Palladium-catalyzed coupling of 4-fluorobenzenesulfonyl chloride with styrene could form the desired product, though this route remains theoretical without direct patent support.
Oxidation of 4-Fluorophenylstyryl Sulfide
Sulfide oxidation represents a straightforward pathway to sulfones. This two-step process involves synthesizing the sulfide precursor followed by oxidation.
Sulfide Synthesis
4-Fluorothiophenol, prepared via reduction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite, reacts with styryl bromide in a nucleophilic substitution:
Key considerations:
Oxidation to Sulfone
Hydrogen peroxide (30% in acetic acid) oxidizes the sulfide to sulfone at 60–80°C. This method parallels the oxidative conditions used in, where water removal via azeotroping agents (e.g., isoparaffinic hydrocarbons) improves yield (>95%).
Direct Coupling of Sulfinate Salts with Styryl Electrophiles
Sulfinate salts, intermediates in sulfone synthesis, offer nucleophilic reactivity for coupling with styryl halides.
Sulfinate Salt Preparation
Reduction of 4-fluorobenzenesulfonyl chloride with sodium sulfite yields sodium 4-fluorobenzenesulfinate. The reaction is monitored via HPLC to ensure >80% conversion.
Nucleophilic Substitution
Reacting the sulfinate salt with styryl bromide in aqueous ethanol facilitates SN2 displacement:
Optimization parameters :
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Friedel-Crafts + Wittig | ~70% | >95% | Moderate | High |
| Sulfide Oxidation | 85–90% | 99% | High | Low |
| Sulfinate Coupling | 75% | 90% | Low | Moderate |
Key findings :
-
Sulfide oxidation offers the highest yield and purity, leveraging mature industrial protocols.
-
Friedel-Crafts routes require stringent temperature control to avoid isomerization.
Industrial Production Considerations
Reaction Engineering
Q & A
Q. What are the established synthetic routes for 4-Fluorophenylstyryl sulfone, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between fluorophenyl sulfonyl chlorides and styrenyl derivatives. For example, nucleophilic substitution using 4-fluorophenylmethanesulfonyl chloride (CAS 103360-04-9) with styrene derivatives under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–12 hours. Catalysts like Pd(PPh₃)₄ or CuI may enhance cross-coupling efficiency. Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires stoichiometric control of reagents (1:1.2 molar ratio) and inert solvent systems (e.g., DMF or THF) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm) and styrenyl protons (δ 6.5–7.1 ppm). The sulfone group (SO₂) deshields adjacent carbons (δ 125–135 ppm).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₁FO₂S: calc. 250.06). Compare with analogs like 4-chlorophenyl phenyl sulfone (MW 252.72 g/mol) for validation .
Q. How does the sulfone group influence the compound’s physicochemical properties, such as solubility and reactivity?
- Methodological Answer : The sulfone group increases polarity, reducing solubility in nonpolar solvents (e.g., hexane) but enhancing it in polar aprotic solvents (e.g., DMSO, acetone). Quantify solubility using Hansen solubility parameters (δD, δP, δH). Reactivity studies show sulfones participate in Michael additions or act as electron-deficient partners in Suzuki-Miyaura couplings. Compare with tert-butyl 4-methylphenyl sulfone, where the sulfonyl group stabilizes transition states in SNAr reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yield data during scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For example, use a factorial design to test Pd catalyst concentrations (0.5–2 mol%) and reaction times (4–12 hrs). Statistical tools like ANOVA (α = 0.05) identify significant factors. Post-reaction purification via activated carbon/resin adsorption (e.g., Amberlite XAD-16) removes byproducts, improving yield consistency .
Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. Fukui indices identify nucleophilic/electrophilic sites. For example, the styrenyl double bond shows higher electrophilicity (f⁺ = 0.15) compared to the fluorophenyl ring (f⁺ = 0.08). Validate with experimental data from sulfone analogs like 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl sulfonate .
Q. What enzymatic assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK). IC₅₀ values are derived from dose-response curves (0.1–100 µM).
- CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare with control sulfones (e.g., diphenyl sulfone) to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
